molecular formula C11H7F2NO3 B11806119 5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11806119
M. Wt: 239.17 g/mol
InChI Key: PUFKVOIPDQCNBY-UHFFFAOYSA-N
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Description

5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound is characterized by the presence of fluorine atoms at positions 5 and 8, a methyl group at position 1, and a carboxylic acid group at position 3 on the quinoline ring. The presence of these substituents imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of fluorine atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. Large-scale production often requires the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives.

Scientific Research Applications

5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: The compound’s antibacterial properties make it a subject of study for developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an antibacterial agent, particularly against drug-resistant bacterial strains.

    Industry: It is used in the development of fluorescent probes and sensors due to its unique photophysical properties.

Mechanism of Action

The antibacterial activity of 5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial growth and cell death.

Comparison with Similar Compounds

5,8-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: can be compared with other fluoroquinolones such as ciprofloxacin, norfloxacin, and ofloxacin. While all these compounds share a common quinolone core and exhibit antibacterial activity, the presence of different substituents imparts unique properties to each compound.

Similar Compounds

    Ciprofloxacin: Contains a cyclopropyl group at position 1 and a piperazine ring at position 7.

    Norfloxacin: Contains an ethyl group at position 1 and a piperazine ring at position 7.

    Ofloxacin: Contains a methyl group at position 1 and a piperazine ring at position 7.

The unique combination of substituents in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H7F2NO3

Molecular Weight

239.17 g/mol

IUPAC Name

5,8-difluoro-1-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H7F2NO3/c1-14-4-5(11(16)17)10(15)8-6(12)2-3-7(13)9(8)14/h2-4H,1H3,(H,16,17)

InChI Key

PUFKVOIPDQCNBY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C(C=CC(=C21)F)F)C(=O)O

Origin of Product

United States

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